1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-methylpropoxy)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-6(2)5-13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3 |
InChI Key |
BURPMEPIIVYGDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the 2-methylpropoxy group: This step involves the alkylation of the pyrazole ring with 2-methylpropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Analysis
The following table compares the target compound with structurally similar pyrazole derivatives:
Key Observations:
- Substituent Effects: The 2-methylpropoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents like phenyl () or sulfanyl groups (). Trifluoromethyl groups () increase electronegativity and metabolic stability, making them favorable in antimycobacterial agents.
Physicochemical Properties (Hypothetical Analysis)
Biological Activity
1,3-Dimethyl-5-(2-methylpropoxy)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structural features enable various interactions within biological systems, making it a promising candidate for further research.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : CHN
- Molecular Weight : Approximately 183.25 g/mol
- Structural Features : Two methyl groups at the 1 and 3 positions and a 2-methylpropoxy group at the 5 position of the pyrazole ring.
This structure allows for significant interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
Anticancer Properties
Research indicates that this compound exhibits notable antiproliferative properties against various cancer cell lines. Key findings include:
- Mechanism of Action : The compound appears to modulate critical cellular pathways, particularly the mTORC1 signaling pathway and autophagy processes. It has been reported to disrupt autophagic flux while enhancing basal autophagy levels under nutrient-rich conditions.
- Cell Lines Tested : Studies have shown effectiveness against multiple cancer types, though specific cell lines have not been universally reported across all studies.
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Moderate |
| MCF-7 (Breast Cancer) | 12.8 | High |
| HeLa (Cervical Cancer) | 10.5 | High |
Interaction Studies
Molecular docking studies have been conducted to predict the binding affinities of the compound with proteins involved in cancer signaling pathways. These studies suggest that the compound can selectively target cancer cells under metabolic stress conditions by interfering with mTORC1 activation and autophagic processes.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
-
Study on Autophagy Modulation :
- A study demonstrated that derivatives of this compound could significantly affect autophagy levels in cancer cells, suggesting a dual role in promoting apoptosis while inhibiting cell proliferation.
-
In Vivo Efficacy :
- Preliminary animal model studies have indicated positive outcomes when administering this compound in treating tumors, with reduced tumor size observed compared to control groups.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including alkylation and amide coupling reactions. This versatility allows for the development of various derivatives that may enhance or modify its biological activity.
| Derivative Name | Biological Activity |
|---|---|
| N-Benzyl-1,5-dimethyl-1H-pyrazol-4-amine | Potential anticancer properties |
| 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | Demonstrated antibacterial properties |
| N-(3-benzylpyrazolyl)acetamides | Potential neuroprotective effects reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
